molecular formula C18H17N5O4 B2647269 ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate CAS No. 879446-10-3

ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate

Cat. No.: B2647269
CAS No.: 879446-10-3
M. Wt: 367.365
InChI Key: FHSVGJZMWZYEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a synthetic heterocyclic compound characterized by a fused imidazo[1,2-g]purine core substituted with two methyl groups at positions 1 and 7, and a 4-ethoxycarbonylphenyl group at position 6. Its molecular formula is C₁₈H₁₉N₅O₄, with a molecular weight of 369.3746 g/mol (). The compound is structurally related to kinase inhibitors and purine derivatives, which are often explored for their bioactivity in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-4-27-16(25)11-5-7-12(8-6-11)23-10(2)9-22-13-14(19-17(22)23)21(3)18(26)20-15(13)24/h5-9H,4H2,1-3H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSVGJZMWZYEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multi-step organic reactions. One common method involves the cyclization of 1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction proceeds through the formation of an intermediate imidazo[1,2-g]purine core, which is then esterified with ethyl benzoate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-g]purine scaffold is a versatile pharmacophore. Below is a detailed comparison of ethyl 4-{1,7-dimethyl-2,4-dioxo-imidazo[1,2-g]purin-8-yl}benzoate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 8

Compound Name Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-{1,7-dimethyl-2,4-dioxo-imidazo[1,2-g]purin-8-yl}benzoate (Target) 4-Ethoxycarbonylphenyl C₁₈H₁₉N₅O₄ 369.3746 Enhanced solubility due to ester group; potential for hydrolysis to active carboxylic acid derivatives .
8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione () 2-(4-Benzylpiperazinyl)ethyl C₂₂H₂₇N₇O₂ 421.505 The benzylpiperazine group introduces basicity and potential for receptor binding; higher molecular weight may reduce bioavailability .
2-{1,3,7-Trimethyl-2,4-dioxo-imidazo[1,2-g]purin-8-yl}acetic acid () Acetic acid C₁₃H₁₅N₅O₄ 305.29 The carboxylic acid substituent improves water solubility and enables salt formation; lower molecular weight suggests better membrane permeability .
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-imidazo[2,1-f]purine-2,4-dione () 2-Hydroxyphenyl C₂₁H₁₇N₅O₃ 387.39 The phenolic hydroxyl group allows hydrogen bonding; phenyl substitution may enhance π-π stacking interactions .

Physicochemical and Functional Properties

  • Solubility : The ethyl benzoate group in the target compound balances lipophilicity and hydrophilicity, contrasting with the fully hydrophobic phenethyl group in 8-(2-phenylethyl)-1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione (), which has a higher logP .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate derivatives () exhibit higher degrees of conversion in polymer resins compared to methacrylate analogs, suggesting the target compound’s ester group may similarly enhance reactivity in cross-linking applications .
  • Thermal Stability: Derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () decompose at 243–245°C, whereas the target compound’s stability is likely comparable due to its rigid aromatic core .

Biological Activity

Ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that integrates a purine derivative with a benzoate moiety. Its molecular formula is C21H23N5O4C_{21}H_{23}N_{5}O_{4}, and it has several functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling and regulation of cyclic nucleotides .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of growth in human cancer cell lines .

Biological Activity Data

Biological Activity IC50 (μM) Cell Line Tested
PDE Inhibition0.466 ± 0.121Various
Anticancer Activity1.89 ± 0.05Murine and Human

Case Studies

  • PDE Inhibition : A study evaluated the inhibitory effects of this compound on cyclic nucleotide phosphodiesterases (PDEs). The results indicated that the compound could significantly reduce the activity of PDEs in vitro, suggesting potential therapeutic applications in conditions like asthma or cardiovascular diseases .
  • Anticancer Properties : Research involving derivatives of this compound demonstrated promising anticancer properties. In vitro assays revealed that certain derivatives inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanisms were linked to apoptosis induction and cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.